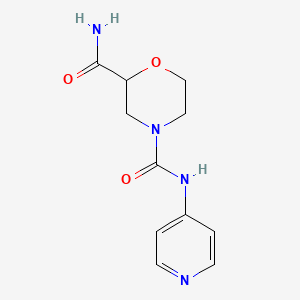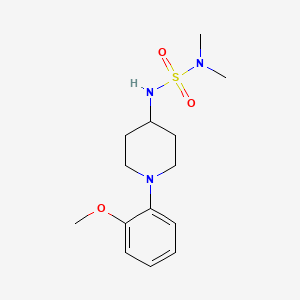
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) protein. SYK is a non-receptor tyrosine kinase involved in various signaling pathways in immune cells, making it an attractive target for the treatment of autoimmune diseases and hematological malignancies.
Wirkmechanismus
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide binds to the ATP-binding site of SYK, thereby inhibiting its kinase activity. This results in the inhibition of downstream signaling pathways, including the PI3K-AKT and MAPK-ERK pathways, which are involved in cell survival and proliferation. 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide also blocks the activation of B-cells and other immune cells by inhibiting the phosphorylation of key signaling molecules.
Biochemical and Physiological Effects:
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has been shown to have potent anti-proliferative effects on B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). It has also been found to reduce the production of inflammatory cytokines in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has several advantages over other SYK inhibitors, including its high potency, selectivity, and oral bioavailability. It also has a favorable pharmacokinetic profile, with a long half-life and low clearance. However, 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has some limitations in lab experiments, including its relatively low solubility in aqueous solutions and its potential off-target effects on other kinases.
Zukünftige Richtungen
There are several potential future directions for the development and use of 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide. One area of interest is the combination of 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide with other targeted therapies, such as BCL-2 inhibitors, to improve the treatment of B-cell malignancies. Another area of research is the use of 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide in combination with immunotherapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, the development of more potent and selective SYK inhibitors may lead to the discovery of new therapeutic targets for the treatment of autoimmune diseases and cancer.
Synthesemethoden
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide can be synthesized using a multi-step process involving the reaction of pyridine-4-carboxylic acid with morpholine, followed by the addition of acetic anhydride and 2,4-diaminopyrimidine. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has been extensively studied in preclinical models for its potential therapeutic use in various diseases, including autoimmune disorders and B-cell malignancies. It has been shown to inhibit SYK-mediated signaling pathways, leading to the suppression of B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has also been found to inhibit the activation of Fc receptors on immune cells, which play a role in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-10(16)9-7-15(5-6-18-9)11(17)14-8-1-3-13-4-2-8/h1-4,9H,5-7H2,(H2,12,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTYFHDQVXEJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=NC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide](/img/structure/B7542569.png)
![[3-[(4-methylphenyl)methyl]piperidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7542573.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide](/img/structure/B7542584.png)
![1-(Furan-2-ylmethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542594.png)
![3-[3-[(4-methylphenyl)methyl]piperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7542597.png)
![N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine](/img/structure/B7542605.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine](/img/structure/B7542607.png)

![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine](/img/structure/B7542620.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7542621.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzamide](/img/structure/B7542629.png)
![5-methyl-N-[1-(4-oxo-1H-quinoline-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542633.png)
![4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7542638.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7542657.png)